2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide
Description
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group attached to the nitrogen atom of the acetamide moiety and a 2,3-dihydro-1,4-benzodioxin-3-yl ethyl group
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-7-12(15)14-6-5-9-8-16-10-3-1-2-4-11(10)17-9/h1-4,9H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWSUWDIOIFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide typically involves the following steps:
Preparation of 2,3-dihydro-1,4-benzodioxin-3-yl ethylamine: This intermediate can be synthesized through the reduction of 2,3-dihydro-1,4-benzodioxin-3-yl chloride.
Acetylation: The ethylamine intermediate is then acetylated using chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in the study of biological systems.
Industry: Use in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
2-Chloro-N-methylacetamide: Similar structure but lacks the benzodioxin moiety.
2-Chloro-N-ethylacetamide: Similar structure but with an ethyl group instead of the benzodioxin moiety.
Uniqueness: 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide is unique due to the presence of the benzodioxin moiety, which can impart different chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
